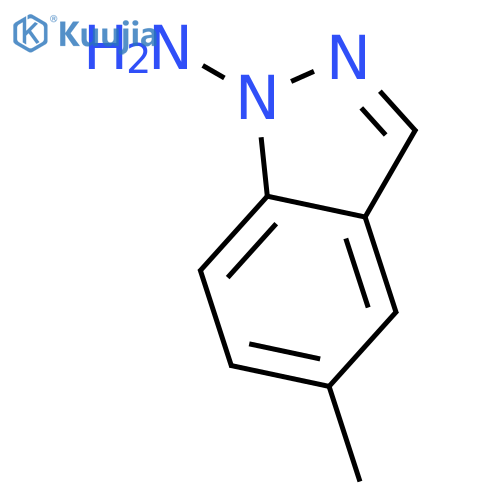Cas no 1034874-66-2 (5-methyl-1H-Indazol-1-amine)

5-methyl-1H-Indazol-1-amine structure
商品名:5-methyl-1H-Indazol-1-amine
5-methyl-1H-Indazol-1-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1H-Indazol-1-amine
- 5-methylindazol-1-amine
- 1H-Indazol-1-amine, 5-methyl-
- 1034874-66-2
- SCHEMBL3657596
- DTXSID70738924
- MB14892
-
- インチ: InChI=1S/C8H9N3/c1-6-2-3-8-7(4-6)5-10-11(8)9/h2-5H,9H2,1H3
- InChIKey: YYONIFKEABAWBP-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1)N(N)N=C2
計算された属性
- せいみつぶんしりょう: 147.079647300g/mol
- どういたいしつりょう: 147.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 43.8Ų
5-methyl-1H-Indazol-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150543-1g |
5-methyl-1H-indazol-1-amine |
1034874-66-2 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM150543-1g |
5-methyl-1H-indazol-1-amine |
1034874-66-2 | 95% | 1g |
$*** | 2023-04-03 | |
| Alichem | A269002114-1g |
5-Methyl-1H-indazol-1-amine |
1034874-66-2 | 95% | 1g |
$436.00 | 2023-09-04 |
5-methyl-1H-Indazol-1-amine 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
1034874-66-2 (5-methyl-1H-Indazol-1-amine) 関連製品
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 557-08-4(10-Undecenoic acid zinc salt)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
